

Application Note: 2-Tridecanone for Food Flavoring Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Tridecanone

Cat. No.: B165437

[Get Quote](#)

Introduction

2-Tridecanone, also known as methyl undecyl ketone, is a saturated aliphatic ketone that serves as a versatile and impactful flavoring agent in the food industry.^{[1][2][3][4]} It is recognized for its characteristic fatty, waxy, and creamy flavor profile, often with cheesy and nutty undertones.^{[1][5][6]} Naturally occurring in a variety of foods such as dairy products, fruits, and cooked meats, **2-Tridecanone** is utilized to impart or enhance specific flavor notes in a wide range of processed foods.^{[1][5][7]} This document provides detailed information on its regulatory status, sensory properties, and applications, along with standardized protocols for its quantification and sensory evaluation.

Regulatory and Identification Data

2-Tridecanone is widely approved for use as a flavoring substance by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".^{[2][8]} It is also classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.^{[5][9][10]}

| Identifier | Value | Reference |
|---------------|-----------------------|--|
| FEMA Number | 3388 | [1] [2] [7] [10] [11] [12] |
| JECFA Number | 298 | [1] [2] [8] [10] [11] |
| CAS Number | 593-08-8 | [1] [7] [11] [13] |
| FLAVIS Number | 07.103 | [1] [7] [12] |
| Synonyms | Methyl undecyl ketone | [3] [7] [8] [9] [11] |

Physicochemical and Sensory Properties

2-Tridecanone is a white to pale yellow crystalline solid at room temperature with a distinct sensory profile.[\[1\]](#)[\[4\]](#)[\[7\]](#) Its organoleptic properties make it a valuable component in creating complex flavor systems.

| Property | Description | Reference |
|-------------------|---|--|
| Appearance | White to pale yellow crystalline solid | [1] [4] [7] [13] |
| Molecular Formula | C ₁₃ H ₂₆ O | [2] [13] |
| Molecular Weight | 198.34 g/mol | [11] [13] [14] |
| Melting Point | 24-30°C | [7] [13] [15] |
| Boiling Point | 263°C | [13] [15] |
| Odor Profile | Fatty, waxy, herbaceous, earthy, warm-oily | [1] [3] [4] [5] |
| Flavor Profile | Fatty, waxy, creamy, dairy, cheesy, milky, coconut, nutty, herbaceous, slightly spicy | [1] [5] [6] [7] [15] |

Natural Occurrence and Food Applications

2-Tridecanone is a natural volatile component of many foods, which supports its use as a nature-identical flavoring agent. Its application is particularly prevalent in dairy and savory

products.

Table of Natural Occurrence

| Food Source | Reference |
|--|---|
| Butter and Cheeses (e.g., Cheddar) | [1] [5] [7] |
| Coconut and Palm Oil | [5] [7] |
| Cooked Meat | [7] |
| Fruits (e.g., Blood Orange, Cranberry) | [1] [5] |
| Wild Tomato (<i>Lycopersicon hirsutum</i>) | [15] [16] |

| Rue Oil |[\[5\]](#) |

Table of Food Applications

| Food Category | Recommended Use Level (ppm) | Flavor Contribution |
|---------------------------------------|-----------------------------|--|
| Dairy Products (Cheese, Butter, Milk) | 0.005 - 2.0 | Enhances creamy, fatty, and cheesy notes [1] [5] [7] |
| Meat Products | 0.005 - 2.0 | Imparts a rich, fatty character [1] [5] [7] |
| Nut Flavors | 0.005 - 2.0 | Provides nutty and waxy notes [1] [5] |

| Coconut and Tropical Fruit Flavors | 0.005 - 2.0 | Contributes to milky and coconut notes[\[1\]](#)[\[5\]](#)[\[7\]](#) |

Experimental Protocols

Protocol 1: Quantification of 2-Tridecanone in a Food Matrix by GC-MS

This protocol outlines a general method for the quantification of **2-Tridecanone** in a high-fat food matrix (e.g., cheese) using gas chromatography-mass spectrometry (GC-MS).

1. Objective: To accurately quantify the concentration of **2-Tridecanone** in a food sample.

2. Materials:

- Sample of food product (e.g., cheese)
- **2-Tridecanone** analytical standard
- Internal Standard (e.g., 2-Undecanone)
- Hexane (HPLC grade)
- Anhydrous Sodium Sulfate
- Homogenizer/Blender
- Centrifuge and tubes
- GC vials, syringes, and filters
- Gas Chromatograph with Mass Spectrometer (GC-MS)

3. Sample Preparation (Solvent Extraction):

- Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
- Spike the sample with a known concentration of the internal standard.
- Add 20 mL of hexane to the tube.
- Add 5 g of anhydrous sodium sulfate to remove moisture.
- Homogenize the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.

- Carefully collect the hexane supernatant.
- Filter the extract through a 0.45 µm syringe filter into a clean GC vial.

4. GC-MS Parameters:

- GC System: Agilent GC-MS or equivalent.
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
- Injector Temperature: 250°C.
- Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line: 280°C.
- Ion Source Temperature: 230°C.
- Mode: Selected Ion Monitoring (SIM) for quantification.
 - Quantifier Ion for **2-Tridecanone**: m/z 58
 - Qualifier Ions: m/z 43, 71

5. Calibration and Quantification:

- Prepare a series of calibration standards of **2-Tridecanone** (e.g., 0.1 to 10 µg/mL) in hexane, each containing the fixed concentration of the internal standard.
- Analyze the standards using the GC-MS method to generate a calibration curve.
- Analyze the prepared sample extract.
- Quantify the amount of **2-Tridecanone** in the sample by comparing the peak area ratio (analyte/internal standard) to the calibration curve.



[Click to download full resolution via product page](#)

GC-MS analysis workflow for **2-Tridecanone**.

Protocol 2: Descriptive Sensory Analysis of 2-Tridecanone

This protocol describes a method for characterizing the flavor profile of **2-Tridecanone** using a trained sensory panel.

1. Objective: To identify and quantify the key sensory attributes of **2-Tridecanone**.

2. Panelist Selection:

- Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and experience.
- Conduct training sessions to familiarize panelists with key aroma and flavor attributes relevant to fatty, waxy, and creamy notes using reference standards.

3. Sample Preparation:

- Prepare a stock solution of **2-Tridecanone** in a neutral, food-grade solvent (e.g., propylene glycol or deodorized vegetable oil).
- Create evaluation samples by diluting the stock solution into a neutral base (e.g., water with 2% sucrose, milk, or a simple white sauce) to a concentration within the typical usage range (e.g., 1 ppm).
- Prepare a "blank" sample using only the neutral base for reference.

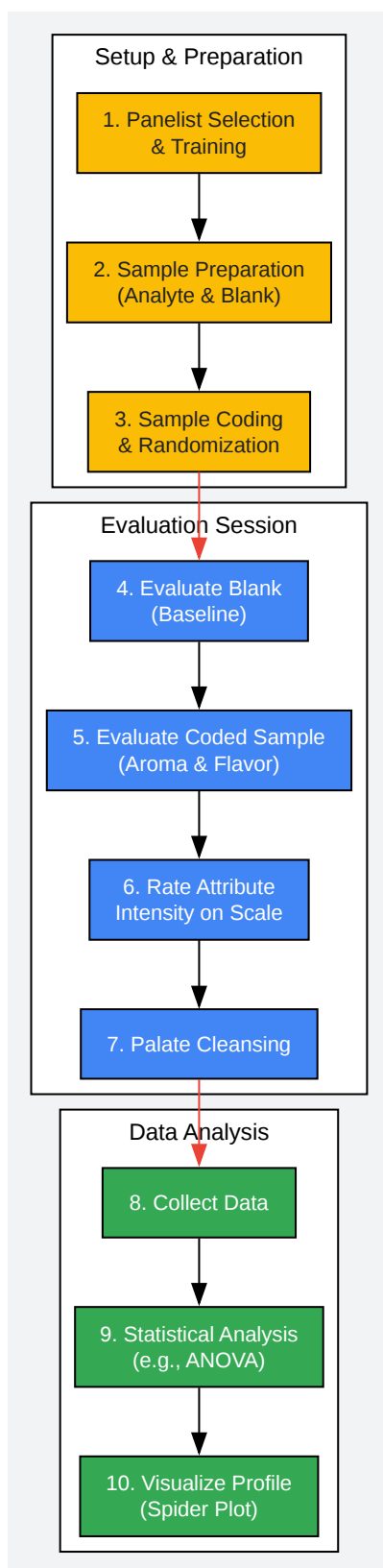
- Present approximately 20 mL of each sample in coded, identical containers at a controlled temperature.

4. Evaluation Procedure:

- Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.
- Instruct panelists to first evaluate the blank sample to establish a baseline.
- Panelists then evaluate the coded sample, assessing its aroma (orthonasal) and flavor/aftertaste (retronasal).
- Panelists rate the intensity of predefined attributes (e.g., fatty, waxy, creamy, cheesy, nutty, herbaceous) on a 15-point intensity scale (where 0 = none and 15 = extremely intense).
- Provide unsalted crackers and purified water for palate cleansing between samples.

5. Data Analysis:

- Collect the intensity ratings from all panelists.
- Calculate the mean intensity for each attribute.
- Analyze the data for statistical significance using Analysis of Variance (ANOVA).
- Visualize the results using a spider or radar plot to represent the flavor profile of **2-Tridecanone**.

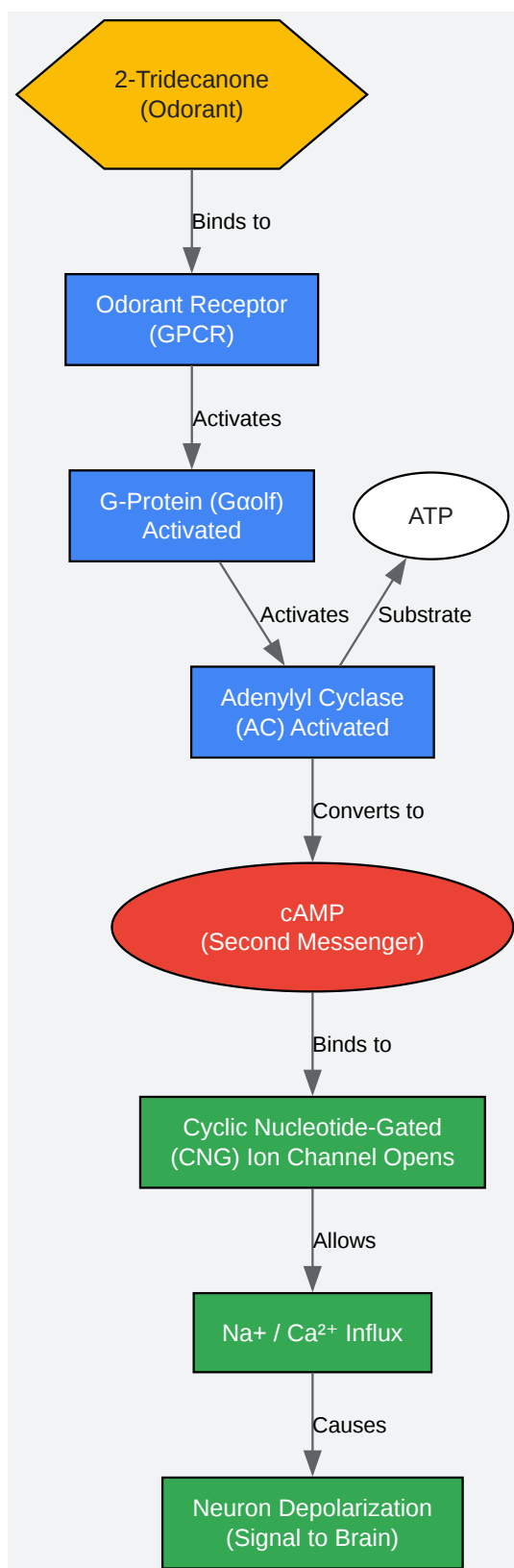


[Click to download full resolution via product page](#)

Workflow for descriptive sensory analysis.

Flavor Perception Signaling Pathway

The perception of **2-Tridecanone**, like other volatile flavor compounds, begins with its detection by olfactory sensory neurons in the nasal cavity.^[17] The binding of an odorant molecule to its specific receptor initiates a well-defined signal transduction cascade.



[Click to download full resolution via product page](#)

The olfactory signal transduction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-tridecanone, 593-08-8 [thegoodscentcompany.com]
- 2. 2-Tridecanone | C₁₃H₂₆O | CID 11622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Fragrance University [fragranceu.com]
- 6. Showing Compound 2-Tridecanone (FDB012424) - FooDB [foodb.ca]
- 7. firmenich.com [firmenich.com]
- 8. JECFA Evaluations-2-TRIDECANONE- [inchem.org]
- 9. ulprospector.com [ulprospector.com]
- 10. femaflavor.org [femaflavor.org]
- 11. Food safety and quality: details [fao.org]
- 12. 2-Tridecanone = 98 , natural, FG 593-08-8 [sigmaaldrich.com]
- 13. 593-08-8 CAS MSDS (2-Tridecanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Food safety and quality: details-fr [fao.org]
- 15. 2-Tridecanone = 96 , FG 593-08-8 [sigmaaldrich.com]
- 16. 2-Tridecanone: A Naturally Occurring Insecticide from the Wild Tomato *Lycopersicon hirsutum f. glabratum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Olfactory system - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Note: 2-Tridecanone for Food Flavoring Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165437#use-of-2-tridecanone-as-a-flavoring-agent-in-food]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com